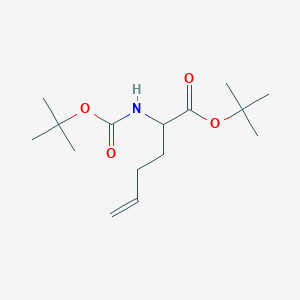
2,5-二苯基苯-1,4-二甲酸
描述
2,5-Diphenylbenzene-1,4-dicarboxylic acid is a chemical compound with the molecular formula C20H14O4 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2,5-Diphenylbenzene-1,4-dicarboxylic acid consists of 20 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The InChI code for this compound is 1S/C20H14O4/c21-19(22)17-12-16(14-9-5-2-6-10-14)18(20(23)24)11-15(17)13-7-3-1-4-8-13/h1-12H,(H,21,22)(H,23,24) .Physical And Chemical Properties Analysis
2,5-Diphenylbenzene-1,4-dicarboxylic acid has a molecular weight of 318.32 . It has a melting point of 291°C and a predicted boiling point of 528.5°C . The compound has a predicted density of 1.298 g/cm3 .科学研究应用
功能化二苯并[fg,op]萘并菲的合成: Cheng 等人(2003 年)展示了 1,3-双(2-溴苯基)-2,5-二苯基苯的合成,它们是功能化二苯并[fg,op]萘并菲的前体。该合成涉及苯乙酸酯与吡咯盐的缩合,然后进行钯催化的脱卤化 (Cheng、Höger 和 Fenske,2003 年)。
高固态发光效率材料的开发: Xie 等人(2005 年)发现,2,5-二苯基-1,4-二苯乙烯基苯在晶态中的交叉堆叠导致高强度固态发射。该材料用于有机发光二极管 (OLED) 并表现出受激辐射放大,使其在光电领域具有重要意义 (Xie 等人,2005 年)。
聚集诱导发射 (AIE) 性质研究: Xie 等人(2006 年)研究了 2,5-二苯基-1,4-二苯乙烯基苯衍生物的结构和光学性质。这些化合物表现出 AIE 性质,在溶液中不发光,但在晶体中强发光。对其堆积模式和分子间相互作用的研究对于理解和操控其光致发光效率至关重要 (Xie 等人,2006 年)。
磺化聚(二酮苯撑)的合成: Yoo 等人(2017 年)合成了含有二苯甲酰部分的聚(二酮苯撑)用于膜。该合成涉及镍/锌催化的碳碳偶联反应和磺化,突出了在膜技术中的应用 (Yoo 等人,2017 年)。
具有高电荷迁移率的微孔金属有机骨架 (MOF): Sun 等人(2013 年)报道了 Mn2(DSBDC) 的合成,它是 M2(DOBDC) 系列 MOF 的硫醇类似物。该材料显示出高表面积和电荷迁移率,可与普通有机半导体媲美,使其在导电 MOF 领域具有重要意义 (Sun、Miyakai、Seki 和 Dincǎ,2013 年)。
安全和危害
The safety data sheet for 2,5-Diphenylbenzene-1,4-dicarboxylic acid suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
属性
IUPAC Name |
2,5-diphenylterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c21-19(22)17-12-16(14-9-5-2-6-10-14)18(20(23)24)11-15(17)13-7-3-1-4-8-13/h1-12H,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLGXTDGDJULAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2C(=O)O)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455966 | |
| Record name | 2,5-DIPHENYLBENZENE-1,4-DICARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diphenylbenzene-1,4-dicarboxylic acid | |
CAS RN |
13962-92-0 | |
| Record name | 2,5-Diphenylterephthalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13962-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-DIPHENYLBENZENE-1,4-DICARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[2-(Chloromethyl)phenyl]ethyl acetate](/img/structure/B186648.png)

![9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B186652.png)






